![molecular formula C11H14BrNO4 B2651308 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide CAS No. 838904-26-0](/img/structure/B2651308.png)
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which play a role in inflammation and cancer progression. In agriculture, this compound inhibits the growth of weeds by interfering with their ability to produce energy through photosynthesis. In material sciences, this compound acts as a flame retardant by releasing gases that suppress the combustion process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of certain tumors. In agriculture, this compound selectively inhibits the growth of weeds without affecting the growth of crops. In material sciences, this compound acts as a flame retardant by suppressing the combustion process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide in lab experiments include its high purity and specificity for certain enzymes and biological processes. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for research on 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide. In medicine, further studies are needed to determine its potential as a therapeutic agent for inflammation and cancer. In agriculture, research is needed to optimize its herbicidal properties and minimize its potential harm to non-target organisms. In material sciences, research is needed to develop more efficient and effective flame retardant polymers using this compound. Overall, further research is needed to fully understand the potential applications and limitations of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide involves a multi-step process that starts with the reaction of 2-bromo-6-ethoxyphenol with paraformaldehyde in the presence of a base to form 2-bromo-6-ethoxy-4-(hydroxymethyl)phenol. This intermediate is then reacted with acetic anhydride and a base to form the final product, this compound. The synthesis process has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. In agriculture, this compound has been studied for its herbicidal properties. It has been shown to selectively inhibit the growth of certain weeds without affecting the growth of crops. In material sciences, this compound has been studied for its potential use as a flame retardant in polymers.
Propiedades
IUPAC Name |
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-4,14H,2,5-6H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLAWPNBPIBDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

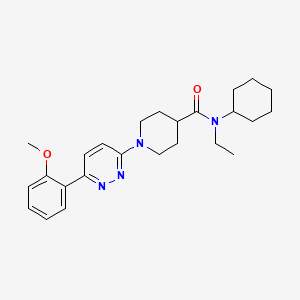

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)
![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)
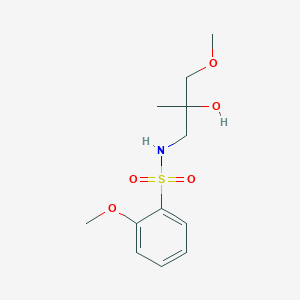
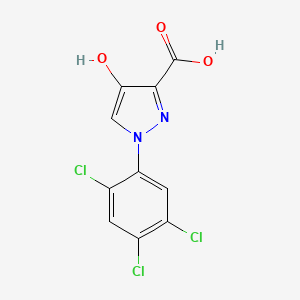
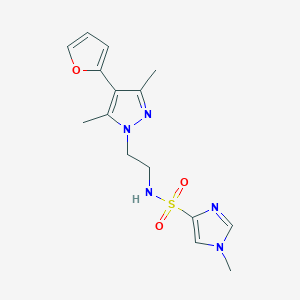
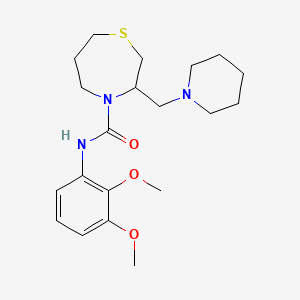
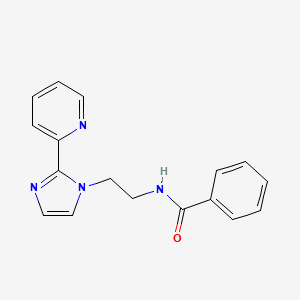
![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)
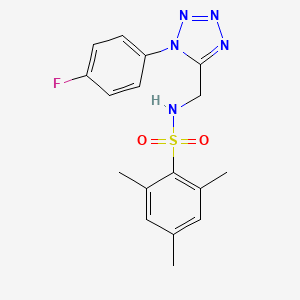


![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-chlorophenyl)methanone](/img/structure/B2651248.png)